Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
- Ethanone, 1-(2,4-dimethylphenyl)-
Uniqueness
Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H29N3O5S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H29N3O5S/c1-4-33-26(32)23-20(19-8-7-17(2)14-18(19)3)16-35-24(23)27-22(30)15-28-9-11-29(12-10-28)25(31)21-6-5-13-34-21/h5-8,13-14,16H,4,9-12,15H2,1-3H3,(H,27,30) |
InChI Key |
DQGPEIAUHDTKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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